![molecular formula C26H24ClN3O3 B2646437 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 862191-81-9](/img/structure/B2646437.png)
4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
The compound “4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there is no direct information available on the synthesis of this specific compound, it appears to contain structural elements common to other compounds. For example, the benzimidazole and pyrrolidinone groups are common in many organic compounds .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The benzimidazole and pyrrolidinone groups, along with the chlorophenoxy and methoxyphenyl groups, contribute to the overall structure .Scientific Research Applications
Anticancer Properties
Anti-inflammatory Effects
Antimicrobial Activity
Neuroprotective Potential
Cardiovascular Health
Photodynamic Therapy (PDT)
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3/c1-32-22-6-4-5-20(16-22)30-17-18(15-25(30)31)26-28-23-7-2-3-8-24(23)29(26)13-14-33-21-11-9-19(27)10-12-21/h2-12,16,18H,13-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVKUQUVTUICAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one |
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